2-chloro-N-(thiophen-2-ylmethyl)benzamide
Description
Significance of the Benzamide (B126) Pharmacophore in Contemporary Medicinal Chemistry Research
The benzamide pharmacophore, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in modern medicinal chemistry. researchgate.netwalshmedicalmedia.com Its derivatives are known to exhibit a wide array of pharmacological activities, making them a versatile scaffold for drug development. walshmedicalmedia.com The structural simplicity and synthetic accessibility of benzamides allow for extensive modification, enabling the fine-tuning of their biological and physicochemical properties. nih.gov
The significance of the benzamide core is underscored by its presence in numerous clinically used drugs. These compounds have demonstrated efficacy as antimicrobial, analgesic, anticancer, and anti-inflammatory agents. walshmedicalmedia.comwalshmedicalmedia.com Furthermore, benzamide derivatives have been investigated as carbonic anhydrase and cholinesterase inhibitors, highlighting their potential in treating a range of diseases. researchgate.netnih.gov The ability of the benzamide structure to interact with various biological targets is a key reason for its enduring importance in the search for new therapeutic agents. nih.gov Recent studies have also explored their role as glucokinase activators for the treatment of diabetes. nih.gov
Table 1: Reported Biological Activities of Benzamide Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Antimicrobial | Infectious Diseases |
| Analgesic | Pain Management |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Disorders |
| Carbonic Anhydrase Inhibition | Glaucoma, Epilepsy |
| Cholinesterase Inhibition | Alzheimer's Disease |
Role of Thiophene (B33073) Moieties in Enhancing Bioactivity and Drug Discovery
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another privileged scaffold in medicinal chemistry. nih.goveprajournals.com Its incorporation into molecular structures can significantly enhance biological activity and improve pharmacokinetic profiles. nih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, a strategy that can lead to improved metabolic stability and binding affinity to biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can strengthen drug-receptor interactions. nih.gov
The versatility of the thiophene moiety is evident from its presence in a wide range of FDA-approved drugs. nih.gov These include anti-inflammatory agents like suprofen (B1682721) and tiaprofenic acid, as well as drugs for various other conditions such as the antipsychotic olanzapine (B1677200) and the antiplatelet agent clopidogrel. nih.govorientjchem.org The ability of the thiophene nucleus to be readily functionalized provides medicinal chemists with a powerful tool to create diverse chemical libraries for screening and lead optimization. researchgate.net Research has shown that thiophene derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgencyclopedia.pub
Table 2: Examples of FDA-Approved Drugs Containing a Thiophene Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Suprofen | Anti-inflammatory |
| Tiaprofenic acid | Anti-inflammatory |
| Cefoxitin | Antimicrobial |
| Olanzapine | Antipsychotic |
| Tiagabine | Anticonvulsant |
| Clopidogrel | Antiplatelet |
Contextualizing 2-chloro-N-(thiophen-2-ylmethyl)benzamide as a Research Scaffold within Heterocyclic Compound Studies
The compound this compound represents a thoughtful combination of the two aforementioned pharmacophores. This molecule features a benzamide core substituted with a chlorine atom at the 2-position of the phenyl ring, and a thiophen-2-ylmethyl group attached to the amide nitrogen. The 2-chloro substitution on the benzamide ring is a common feature in medicinal chemistry, known to influence the compound's electronic and conformational properties. ontosight.airesearchgate.net
The thiophen-2-ylmethyl substituent introduces the bioactive thiophene moiety. This particular linkage, where the thiophene ring is connected via a methylene (B1212753) bridge to the amide nitrogen, provides conformational flexibility, which can be crucial for optimal interaction with a biological target. While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components suggest it is a promising scaffold for further investigation. Studies on related N-(thiophen-2-yl)benzamide derivatives have identified them as potential BRAFV600E kinase inhibitors for cancer therapy, indicating a possible avenue of research for this compound. nih.gov
The synthesis of such N-substituted benzamides is typically achieved through the reaction of a substituted benzoyl chloride (in this case, 2-chlorobenzoyl chloride) with the corresponding amine (thiophen-2-ylmethanamine). nih.govgoogle.com The exploration of compounds like this compound is a logical progression in the field of heterocyclic chemistry, aiming to leverage the established therapeutic potential of its constituent parts to discover new bioactive molecules. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Suprofen |
| Tiaprofenic acid |
| Cefoxitin |
| Olanzapine |
| Tiagabine |
| Clopidogrel |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRXJSNSWWSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro N Thiophen 2 Ylmethyl Benzamide and Its Analogues
Rational Design Principles for Constructing the Benzamide (B126) and Thiophene (B33073) Scaffolds
The benzamide and thiophene moieties are prevalent structural motifs in a vast number of medicinally important compounds. researchgate.net The rational design of molecules incorporating these scaffolds is often guided by their established roles as pharmacophores and their ability to engage in specific interactions with biological targets.
The benzamide core provides a rigid backbone that can be readily functionalized, allowing for the precise orientation of substituents in three-dimensional space. The amide linkage itself is a key feature, capable of participating in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors. researchgate.net The strategic placement of substituents on the benzoyl ring, such as the chloro group at the 2-position in the title compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
Thiophene, a sulfur-containing aromatic heterocycle, is a well-known bioisostere of the benzene (B151609) ring. researchgate.net Its inclusion in drug design can modulate pharmacokinetic and pharmacodynamic properties. The sulfur atom can alter the electronic distribution within the ring system and potentially engage in specific interactions with biological targets. researchgate.net The thiophene ring system is found in numerous approved drugs, highlighting its importance in medicinal chemistry. ijprajournal.com The combination of the benzamide and thiophene scaffolds in 2-chloro-N-(thiophen-2-ylmethyl)benzamide creates a molecule with a rich potential for diverse biological activities.
Optimized Reaction Pathways and Catalytic Systems for Core Structure Synthesis
The synthesis of this compound and its analogues relies on efficient and optimized chemical transformations. Key to this is the formation of the central amide bond and the strategic introduction of the necessary substituents on both the benzoyl and thiophene rings.
The formation of the amide bond is a cornerstone of organic synthesis. Traditional methods often involve the activation of a carboxylic acid, such as 2-chlorobenzoic acid, followed by reaction with an amine, in this case, thiophen-2-ylmethanamine.
A common and effective method for the synthesis of benzamides involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chlorobenzoyl chloride can then be reacted with thiophen-2-ylmethanamine in the presence of a base to yield the desired amide. orientjchem.org
Modern advancements in catalysis have led to the development of more direct and atom-economical amidation methods. catalyticamidation.info Catalytic systems employing boronic acids, zirconium compounds, or ruthenium complexes can facilitate the direct coupling of carboxylic acids and amines, often with the removal of water as the only byproduct. rsc.orgucl.ac.uk These catalytic approaches offer milder reaction conditions and can tolerate a wider range of functional groups. researchgate.netrsc.org
| Precursor 1 | Precursor 2 | Coupling Method | Product |
| 2-Chlorobenzoic acid | Thiophen-2-ylmethanamine | Acyl chloride formation followed by amidation | This compound |
| 2-Chlorobenzoic acid | Thiophen-2-ylmethanamine | Direct catalytic amidation (e.g., with boronic acid catalyst) | This compound |
| 2-Chlorobenzoyl chloride | Thiophen-2-ylmethanamine | Schotten-Baumann reaction | This compound |
This interactive table summarizes common precursor combinations and coupling methods for the synthesis of the target compound.
The strategic placement of halogen and heterocycle substituents is crucial for modulating the biological activity of the target compound. The 2-chloro substituent on the benzamide ring is typically introduced at the precursor stage, starting with 2-chlorobenzoic acid.
The thiophene moiety is also introduced via a precursor, thiophen-2-ylmethanamine. The synthesis of this amine can be achieved through various routes, including the reduction of thiophene-2-carbonitrile or the reductive amination of thiophene-2-carbaldehyde.
Further diversification can be achieved by introducing substituents onto the thiophene ring. This can be accomplished by starting with appropriately substituted thiophene precursors or by direct functionalization of the thiophene ring in the final product or an intermediate. Electrophilic aromatic substitution reactions, such as halogenation or acylation, can be used to introduce a variety of functional groups onto the thiophene ring, though regioselectivity can be a challenge. researchgate.net
Strategies for Chemical Diversification and Library Generation of this compound Derivatives
To explore the structure-activity relationships (SAR) of this compound, the generation of a library of diverse analogues is essential. This is often accomplished using techniques such as parallel synthesis and combinatorial chemistry.
Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. uniroma1.it This approach is well-suited for generating a library of this compound derivatives by varying the substituents on both the benzamide and thiophene rings. For instance, a library could be created by reacting a panel of substituted benzoyl chlorides with a panel of substituted thiophen-2-ylmethanamines.
Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds. nih.gov Split-and-pool synthesis is a powerful combinatorial technique that can be used to generate vast libraries of compounds on a solid support. uniroma1.it While more complex to implement, this approach can rapidly generate a high diversity of structures for screening.
| Scaffold | Diversity Point 1 (Benzoyl Ring) | Diversity Point 2 (Thiophene Ring) | Potential Library Size |
| N-(thiophen-2-ylmethyl)benzamide | 10 different substituted benzoic acids | 10 different substituted thiophenes | 100 compounds |
| This compound | Fixed (2-chloro) | 20 different substituted thiophenes | 20 compounds |
| N-(thiophen-2-ylmethyl)benzamide | 20 different substituted benzoic acids | Fixed (thiophene) | 20 compounds |
This interactive table illustrates the potential for library generation based on the diversification of the core scaffolds.
The regioselective modification of the this compound scaffold allows for fine-tuning of its properties. For example, late-stage functionalization of the thiophene ring can be used to introduce new substituents at specific positions. Directed metalation-substitution reactions can provide high regioselectivity in the functionalization of the thiophene ring.
Functional group interconversions offer another avenue for diversification. For example, a nitro group introduced onto the benzamide ring could be reduced to an amine, which could then be further derivatized. Similarly, a formyl group on the thiophene ring could be converted to a variety of other functional groups, such as an oxime, an alcohol, or a carboxylic acid. These transformations significantly expand the chemical space that can be explored around the core scaffold of this compound. vanderbilt.edu
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Chloro N Thiophen 2 Ylmethyl Benzamide Analogues
Systematic Assessment of Substituent Effects on Biological Potency and Selectivity
The biological activity of N-(thiophen-2-yl)benzamide analogues is highly sensitive to the nature and position of substituents on both the benzamide (B126) and thiophene (B33073) rings.
Halogenation of the benzene (B151609) ring is a key strategy that significantly modulates the inhibitory activity of this class of compounds. The position and type of halogen atom can drastically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
For instance, in a series of N-(thiophen-2-yl)benzamide derivatives evaluated as BRAF V600E inhibitors, the placement of a chlorine atom at the ortho-position (2-position) of the benzene ring, as seen in the parent compound of interest, is a common feature in active analogues. However, further substitutions reveal distinct SAR trends. The addition of a second chlorine atom at the 4-position to give a 2,4-dichloro substitution pattern can be beneficial. Moving the chloro group from the 2-position to the 3-position while introducing a trifluoromethyl group at the 5-position has also been shown to yield potent inhibitors. nih.gov
Below is a data table of selected N-(thiophen-2-yl)benzamide analogues with varying substitutions on the benzene ring and their corresponding inhibitory activity against BRAF V600E.
| Compound | Benzamide Ring Substituents | Thiophene Ring Substituents | IC₅₀ (μM) against BRAF V600E nih.gov |
|---|---|---|---|
| 1 | 3-Chloro, 5-Trifluoromethyl | 5-Chloro | 0.17 |
| 2 | 3-Chloro, 5-Trifluoromethyl | None | 0.25 |
| 3 | 2,4-Dichloro | 5-Chloro | 0.31 |
| 4 | 2-Chloro, 4-Trifluoromethyl | 5-Chloro | 0.36 |
| 5 | 2-Chloro, 4-Fluoro | 5-Chloro | 1.50 |
| 6 | 2-Chloro | 5-Chloro | 2.01 |
Modifications to the thiophene ring are also critical for activity. The thiophene ring itself is a common bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties due to the presence of the sulfur atom. nih.govresearchgate.net This can lead to altered metabolic stability, solubility, and binding interactions.
In the N-(thiophen-2-yl)benzamide series, substitutions on the thiophene ring have a profound impact. For example, introducing a chlorine atom at the 5-position of the thiophene ring generally leads to a significant increase in potency. As shown in the table above, the 5-chloro-substituted thiophene analogue (Compound 1) is more potent than its unsubstituted counterpart (Compound 2). nih.gov This suggests that the substituent may be occupying a key hydrophobic pocket in the target's binding site or altering the conformation of the molecule favorably.
Isosteric replacement of the thiophene ring with other aromatic or heteroaromatic systems, such as pyridine (B92270) or furan, is a common strategy in medicinal chemistry to probe the importance of the heteroatom and the ring's electronic nature. nih.govcambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor (the nitrogen atom), potentially forming new, favorable interactions with the target protein. nih.gov While specific data on such replacements for the 2-chloro-N-(thiophen-2-ylmethyl)benzamide series is not detailed in the available literature, it represents a standard approach for lead optimization.
The amide linkage is a central, structurally important feature of these molecules. It is typically planar and can participate in crucial hydrogen bonding interactions as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this region can have significant consequences for biological activity.
While the primary data available focuses on a direct N-(thiophen-2-yl) connection, the user's specified compound contains a methylene (B1212753) (-CH2-) linker between the thiophene and the amide nitrogen. The flexibility and length of this linker region are critical. Introducing or modifying a linker can alter the relative orientation of the two aromatic rings, which can be essential for fitting into a specific binding pocket. In some benzamide series, elongating or rigidifying the linker has been shown to affect potency. researchgate.net
Replacing the amide bond with a bioisostere, such as a sulfonamide, is another common modification. However, this change can significantly alter the geometry and electronic properties, and it is not always well-tolerated. mdpi.com The planarity and hydrogen-bonding capabilities of the amide are often essential for maintaining the desired biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com
For a series of analogues like the N-(thiophen-2-yl)benzamides, a QSAR model can be developed to predict the bioactivity of new, unsynthesized compounds, thereby guiding further synthetic efforts. The process begins by calculating a set of molecular descriptors for each compound in a training set (a group of molecules with known activities). nih.govnih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov For instance, a hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where pIC₅₀ is the negative logarithm of the IC₅₀ value, c₀, c₁, c₂ are coefficients determined by the regression analysis, and Descriptors A and B are specific calculated molecular properties. jppres.com Non-linear methods like Artificial Neural Networks (ANN) can also be employed to capture more complex relationships between structure and activity. nih.gov Such models can help prioritize which novel derivatives to synthesize, saving time and resources. jppres.com
The selection of appropriate physicochemical descriptors is fundamental to building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. They are generally categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and molar refractivity (MR). jppres.com
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). researchgate.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. Key validation metrics include:
Coefficient of Determination (R²): This measures how well the model fits the training data, with values closer to 1.0 indicating a better fit. jppres.com
Leave-One-Out Cross-Validation (Q² or R²cv): This is a crucial internal validation technique where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. A high Q² value (typically > 0.5) suggests good internal predictability. jppres.com
External Validation: The model's ultimate predictive ability is tested using an external test set—a group of compounds not used in the model's development. The predictive R² (R²pred) is calculated based on how well the model predicts the activities of these external compounds.
A statistically valid QSAR model can provide valuable insights into the key molecular features that drive biological activity, guiding the rational design of more potent and selective analogues.
Conformational Analysis and Molecular Flexibility in Relation to Biological Interactions
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound and its analogues, the specific arrangement of its aromatic rings and the amide linker dictates how it fits into the binding pocket of a receptor or enzyme. The inherent flexibility allows the molecule to adopt various shapes, but typically only one or a limited set of conformations is responsible for its biological activity.
Crystal structure analyses of analogous 2-chloro-N-arylbenzamides reveal important conformational preferences. For instance, in the structures of 2-chloro-N-(2-methylphenyl)benzamide and 2-chloro-N-(3-methylphenyl)benzamide, the ortho-chloro atom on the benzoyl ring is positioned syn to the carbonyl oxygen. researchgate.netnih.gov This arrangement can influence the electronic properties and steric profile of the molecule. The amide group is typically twisted out of the plane of the aromatic rings to varying degrees. This twist is crucial as it determines the spatial relationship between the two ring systems. researchgate.netnih.gov
The ability of a ligand to adapt its shape to a binding site, a concept known as "induced fit," is essential for biological activity. nih.gov Both the ligand and its protein target can undergo conformational changes to achieve the optimal binding arrangement. nih.gov Therefore, the molecular flexibility of this compound is not a liability but a prerequisite for interacting with its biological partners. The molecule must possess the ability to transition from its preferred low-energy state in solution to a potentially higher-energy, "bioactive" conformation upon binding. nih.gov
In some benzamide derivatives, intramolecular hydrogen bonds (IMHBs) can "lock" the molecule into a more rigid conformation. nih.gov This pre-determined structure can reduce the entropic penalty of binding to a receptor, potentially increasing affinity. nih.gov While not definitively reported for this compound itself, the presence of the amide proton and potential acceptor atoms offers the possibility for such interactions, which would significantly impact its biological profile.
The conformational flexibility of benzamide-based ligands has been shown to be important for their activity as, for example, σ2 receptor ligands. researchgate.net The lack of rigid structural information for many receptors makes understanding the dynamic nature of the ligand crucial for designing more selective and potent molecules. researchgate.netosu.edu Computational methods, such as force-field based calculations, are often employed to investigate the conformational landscape and identify low-energy conformers of flexible molecules like benzamides. nih.gov
The following table presents crystallographic data from closely related 2-chloro-N-arylbenzamide structures, illustrating the typical range of dihedral angles that define the molecular conformation. These angles provide insight into the likely spatial arrangements accessible to this compound.
| Compound | Amide-Benzoyl Dihedral Angle (°) | Amide-Anilino/Aryl Dihedral Angle (°) | Benzoyl-Anilino/Aryl Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-chloro-N-(2-methylphenyl)benzamide | 58.77 | 56.30 | 4.08 | researchgate.net |
| 2-chloro-N-(3-methylphenyl)benzamide | 60.1 | 22.0 | 38.7 | nih.gov |
| 2-chloro-N-(2,6-dimethylphenyl)benzamide | 63.26 | 59.88 | 3.46 | researchgate.net |
This interactive table summarizes key dihedral angles from X-ray crystal structures of analogous compounds, highlighting the non-planar relationship between the central amide group and the flanking aromatic rings.
Ultimately, the interplay between stable conformations in solution and the specific bioactive conformation required for receptor binding is a key element of the structure-activity relationship. The molecular flexibility endowed by the methylene linker and the rotational freedom of the single bonds in this compound are central to its ability to engage in specific and potent biological interactions.
Mechanistic Elucidation of 2 Chloro N Thiophen 2 Ylmethyl Benzamide S Biological Action
Identification and Characterization of Molecular Targets and Pathways
There is no available information from proteomics, chemoproteomics, gene expression, or pathway analysis studies specifically investigating the molecular targets and pathways of 2-chloro-N-(thiophen-2-ylmethyl)benzamide.
Proteomics and Chemoproteomics Approaches for Target Deconvolution
No studies utilizing proteomics or chemoproteomics to deconvolve the molecular targets of this compound have been identified in the scientific literature.
Gene Expression and Pathway Analysis in Treated Biological Systems
There are no published gene expression or pathway analysis studies on biological systems treated with this compound.
Analysis of Ligand-Target Binding Modes and Interaction Kinetics
Without identified molecular targets, there is no research on the ligand-target binding modes or interaction kinetics for this compound.
Structural Biology Techniques (e.g., X-ray Crystallography of analogues)
While crystal structures for other benzamide (B126) compounds exist, there is no published X-ray crystallography data for this compound or its direct complexes with any biological target. researchgate.net
Site-Directed Mutagenesis and Biochemical Validation of Interactions
As no specific biological targets have been identified for this compound, no site-directed mutagenesis or biochemical validation studies have been performed.
Cellular Uptake, Distribution, and Subcellular Localization Studies (mechanistic aspect)
There are no published studies detailing the cellular uptake, distribution, or subcellular localization of this compound.
Computational Chemistry and in Silico Modeling in the Research of 2 Chloro N Thiophen 2 Ylmethyl Benzamide
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. walshmedicalmedia.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. Virtual screening leverages docking simulations to rapidly assess large libraries of compounds against a biological target, identifying potential hits for further investigation. nih.gov
In studies of related benzamide (B126) derivatives, molecular docking has been instrumental. For instance, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potential inhibitors of the BRAFV600E kinase through a hierarchical virtual screening process. nih.govnih.gov Similarly, research on 2-chloro-N-(thiazol-2-yl)acetamide derivatives employed molecular docking to investigate their potential as antimicrobial agents by targeting the Glucosamine-6-phosphate (GlcN6P) synthase. researchgate.net These examples highlight how virtual screening and docking could be applied to identify potential biological targets for 2-chloro-N-(thiophen-2-ylmethyl)benzamide.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. The simulation also provides the most likely three-dimensional binding pose (conformation) of the ligand within the active site, revealing key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. researchgate.net
For example, in a study on a 2,4-dichloro-benzamide derivative, molecular docking predicted a strong binding affinity for dihydrofolate reductase (DHFR) with a binding energy of -9.0 kcal/mol. The predicted conformation was stabilized by three intermolecular hydrogen bonds with key amino acid residues in the enzyme's active site. mdpi.com Another study on synthesized 2-chloro-benzamide derivatives investigated their interactions with α-glucosidase and α-amylase, revealing important hydrogen bonding and hydrophobic interactions that corroborated structure-activity relationship studies. researchgate.net
Table 1: Predicted Binding Affinities of Structurally Related Benzamide Compounds This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2,4-dichloro-benzamide derivative | Dihydrofolate reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |
| N-(thiophen-2-yl) benzamide derivative | BRAFV600E Kinase | Not specified | S535, F583, C532 (hydrophobic pocket) nih.gov |
Fragment-Based Drug Design (FBDD) is a strategy that starts by identifying small chemical fragments that bind weakly to a biological target. These hits are then grown, linked, or optimized to produce a lead compound with higher affinity and selectivity. youtube.com A common FBDD technique is the deconstruction-reconstruction approach, where known active ligands are broken down into their constituent fragments, which are then reassembled in novel combinations to create new scaffolds. nih.gov
The benzamide moiety is often considered a "privileged fragment" in drug design. In the development of Glucokinase (GK) activators, a deconstruction-reconstruction approach utilizing the benzamide fragment from known activators led to the design of a new series of potent compounds. nih.gov The structure of this compound lends itself to an FBDD approach. It can be conceptually deconstructed into key fragments such as the 2-chlorobenzoyl group and the thiophen-2-ylmethylamine group. These fragments could be screened individually against a target, and promising hits could be elaborated or combined to design novel, high-affinity ligands.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and the influence of solvent. researchgate.net
In research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its potential as an inhibitor of α-glucosidase and α-amylase. The simulations were used to assess the stability of the ligand-protein complex predicted by docking. researchgate.net
MD simulations explore the conformational landscape of a molecule or a molecular complex. By simulating the system over nanoseconds or longer, a trajectory is generated that describes the positions, velocities, and energies of all atoms. Analysis of this trajectory provides information on the dynamic behavior of the system. nih.gov
A key method in trajectory analysis is the calculation of the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex. A stable, low-fluctuation RMSD for the ligand suggests that it remains securely bound in the active site in the predicted pose. This type of RMSD analysis was used to confirm the stability of a docked benzamide derivative within the binding sites of its target enzymes. researchgate.net
More rigorous than the scoring functions used in docking, methods like Free Energy Perturbation (FEP) can provide highly accurate calculations of the relative binding free energies between two ligands. FEP simulates a non-physical, alchemical pathway to "perturb" one ligand into another while it is bound to the receptor and in solution. The difference in the work required for this transformation in the two environments yields the relative binding free energy. While computationally intensive, FEP is a powerful tool in the lead optimization phase of drug discovery for accurately predicting the impact of chemical modifications on binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and geometric parameters like bond lengths and angles. jst.org.in
A study on the related compound 2-chloro-N-(p-tolyl)propanamide utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to analyze its structure and electronic properties. jst.org.in Such calculations can yield optimized geometries that are comparable to experimental data from X-ray crystallography. researchgate.net
From these calculations, several key properties are derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jst.org.in
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions.
Table 2: Sample Quantum Chemical Parameters Calculated for a Related Compound (2-chloro-N-(p-tolyl)propanamide) Data sourced from a DFT/B3LYP/6-311++G(d,p) level of theory study. jst.org.in This table is interactive. You can sort the columns by clicking on the headers.
| Parameter | Description | Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.65 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.78 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.87 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | -3.71 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.93 eV |
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms and to predict various spectroscopic properties.
For many organic molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to obtain optimized geometrical parameters (bond lengths and angles). nih.gov These theoretical calculations can be correlated with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Furthermore, DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which aids in the characterization of the compound. bohrium.com
However, a specific DFT analysis for the geometry optimization and spectroscopic property prediction of This compound has not been reported in the reviewed scientific literature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (ΔE), are crucial in determining the molecule's reactivity, stability, and electronic properties. researchgate.netmdpi.com
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, including:
Ionization Potential (I)
Electron Affinity (A)
Electronegativity (χ)
Chemical Hardness (η)
Chemical Softness (S)
Electrophilicity Index (ω)
These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov While FMO analysis and the calculation of reactivity descriptors have been performed for other thiophene (B33073) derivatives, no such data has been published for This compound . researchgate.netnih.gov
In Silico Prediction of Pharmacokinetic Properties (ADMET) and Drug-Likeness
In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, as well as their drug-likeness, often assessed by rules such as Lipinski's Rule of Five. mdpi.commdpi.com These predictions help in the early-stage evaluation of a compound's potential as a drug candidate.
Despite the common application of these predictive models, specific in silico ADMET and drug-likeness studies for This compound are not available in the public domain.
Prediction of Absorption and Distribution Characteristics (e.g., permeability, Blood-Brain Barrier penetration)
Computational models can predict a compound's absorption characteristics, such as human intestinal absorption and cell permeability (e.g., Caco-2 permeability). Distribution is often assessed by predicting parameters like plasma protein binding and the ability to cross the blood-brain barrier (BBB). nih.govnih.gov The prediction of BBB penetration is particularly important for compounds intended to act on the central nervous system. bioascent.com
A specific analysis of the absorption and distribution characteristics for This compound has not been reported.
Computational Metabolism Prediction and Metabolic Stability (e.g., Cytochrome P450)
Predicting the metabolic fate of a compound is crucial. In silico models can identify which cytochrome P450 (CYP) isoforms are likely to metabolize a compound and predict the potential sites of metabolism on the molecule. nih.govnih.gov This information helps in understanding the compound's metabolic stability and potential for drug-drug interactions. news-medical.net
There is no published data on the computational prediction of metabolism and metabolic stability for This compound .
Conclusion and Future Research Perspectives on 2 Chloro N Thiophen 2 Ylmethyl Benzamide
Summary of Key Academic Findings and Contributions
Research into 2-chloro-N-(thiophen-2-ylmethyl)benzamide and its analogues has highlighted the importance of the benzamide (B126) scaffold in developing therapeutic agents. While specific studies on this exact molecule are limited, the broader class of N-(thiophen-2-yl) benzamide derivatives has been identified as a source of potent inhibitors for specific biological targets.
One significant area of research has been the identification of N-(thiophen-2-yl) benzamide derivatives as selective inhibitors of the BRAFV600E kinase. nih.govnih.gov This mutation is a common driver in various human cancers, including melanoma. nih.gov Through virtual screening and subsequent chemical synthesis, researchers have developed compounds in this series that exhibit submicromolar inhibitory activities against the BRAFV600E kinase, suggesting a potential route for cancer therapy. nih.gov
Furthermore, computational studies on benzamide derivatives have demonstrated their potential as glucokinase activators, which is relevant for the treatment of diabetes. nih.gov These studies utilize pharmacophore modeling, 3D-QSAR, and docking simulations to identify key structural features necessary for potent activity. nih.gov The insights from such computational work can be instrumental in guiding the design of novel benzamide derivatives with improved therapeutic profiles.
The fungicidal activity of related compounds, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has also been explored. mdpi.com Certain derivatives have shown excellent efficacy against cucumber downy mildew, indicating the potential for developing agrochemical fungicides from this chemical class. mdpi.com
Strategic Directions for Lead Optimization and Compound Improvement
The development of this compound from a lead compound into a viable drug candidate requires systematic optimization of its structure to enhance efficacy, selectivity, and pharmacokinetic properties. Based on studies of similar benzamide derivatives, several strategic directions can be pursued.
Structure-Activity Relationship (SAR) Studies: A crucial step in lead optimization is to conduct thorough SAR studies. For N-(thiophen-2-yl) benzamide derivatives targeting BRAFV600E, it has been shown that substitutions on both the benzamide and thiophene (B33073) rings can significantly impact inhibitory activity. nih.gov By systematically modifying these positions, it is possible to identify substituents that enhance binding affinity and selectivity for the target enzyme.
Incorporation of Fluorine: The introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. nih.gov For instance, the perfluorination of benzamides has been shown to increase binding affinity to their target proteins. nih.gov Therefore, the synthesis and evaluation of fluorinated analogues of this compound could lead to compounds with improved pharmacological properties.
Computational Modeling: In silico tools play a vital role in modern drug discovery. Molecular docking and dynamics simulations can provide insights into the binding mode of this compound with its potential biological targets. This understanding can guide the rational design of new derivatives with optimized interactions, leading to higher potency. nih.govnih.gov
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential to avoid late-stage failures in drug development. Modifications to the core structure of this compound can be made to improve its solubility, membrane permeability, and metabolic stability, thereby enhancing its potential as an orally available drug.
Exploration of Novel Therapeutic and Biological Applications
While initial research may focus on a specific therapeutic area, it is valuable to explore the potential of this compound and its derivatives in other biological applications.
Anticancer Agents: Given the success of related N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors, a primary application for this compound is in oncology. nih.govnih.gov Further investigation could explore its activity against other cancer-related kinases or its potential to induce apoptosis in cancer cells.
Anti-inflammatory Drugs: Some research suggests that compounds with similar structural motifs may possess anti-inflammatory properties. nih.gov The inhibition of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key player in the inflammatory cascade, by thiophene-based compounds highlights a potential avenue for developing novel anti-inflammatory agents. nih.gov
Antimicrobial Agents: The benzamide and thiophene moieties are present in various compounds with demonstrated antimicrobial activity. ontosight.ainih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in treating infectious diseases.
Glucokinase Activators: As computational studies have suggested for the broader benzamide class, this compound could be investigated for its ability to activate glucokinase, offering a potential treatment for type 2 diabetes. nih.gov
Emerging Challenges and Opportunities in Benzamide-Based Drug Discovery Research
The field of benzamide-based drug discovery is dynamic, with both challenges and opportunities shaping its future direction.
Challenges:
Target Selectivity: A significant challenge is designing benzamide derivatives that are highly selective for their intended biological target to minimize off-target effects and potential toxicity.
Drug Resistance: The emergence of drug resistance is a common problem in both cancer and infectious disease treatment. Overcoming resistance mechanisms is a critical hurdle in the development of new benzamide-based therapies.
Complexity of Synthesis: The synthesis of complex benzamide derivatives can be challenging and costly, potentially hindering the exploration of a wide chemical space. researchgate.net
Opportunities:
Rational Drug Design: Advances in computational chemistry and structural biology provide powerful tools for the rational design of highly potent and selective benzamide-based inhibitors. wikipedia.org
Targeted Protein Degradation: The development of technologies like PROTACs (Proteolysis Targeting Chimeras) opens up new avenues for benzamide derivatives to be used as ligands for E3 ligases, enabling the targeted degradation of disease-causing proteins. nih.gov
Natural Product Scaffolds: Nature provides a rich source of complex molecular architectures. Utilizing benzamide-containing natural products as starting points for drug discovery can lead to the identification of novel therapeutic agents. researchgate.net
Addressing Unmet Medical Needs: Benzamide-based compounds have the potential to address diseases for which current treatments are inadequate, particularly in developing countries where there is a high burden of neglected tropical diseases. nih.gov
Q & A
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodology :
- Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against pathogens or cancer cells. Synergy (FICI ≤0.5) is observed with DNA-intercalating agents (e.g., doxorubicin) in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
